molecular formula C15H10O4S B1587570 [(9-oxo-9H-thioxanthen-2-yl)oxy]acetic acid CAS No. 84434-05-9

[(9-oxo-9H-thioxanthen-2-yl)oxy]acetic acid

Cat. No.: B1587570
CAS No.: 84434-05-9
M. Wt: 286.3 g/mol
InChI Key: LJUKODJASZSKFL-UHFFFAOYSA-N
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Description

Introduction to [(9-Oxo-9H-Thioxanthen-2-yl)Oxy]Acetic Acid

Chemical Identity and Structural Classification

This compound is a tetracyclic aromatic compound belonging to the thioxanthone class. Its molecular formula is C₁₅H₁₀O₄S , with a molecular weight of 286.3 g/mol . The structure comprises:

  • A thioxanthen-9-one core (a sulfur-containing tricyclic system with one ketone group).
  • A 2-position substituted oxyacetic acid moiety (-OCH₂COOH), which enhances solubility and reactivity.

Key structural features :

Property Value Source
Molecular formula C₁₅H₁₀O₄S
Molecular weight 286.3 g/mol
Density 1.54 g/cm³ (predicted)
LogP 1.7–3.10 (varies by source)
Boiling point 528.9°C (predicted)

The compound is classified as a thioxanthone derivative with a carboxylic acid side chain, distinguishing it from parent thioxanthones (e.g., thioxanthone itself, CAS 230-27-0).

Historical Context in Thioxanthone Derivative Research

The development of this compound is rooted in advancements in thioxanthone chemistry, which began in the early 20th century. Key milestones include:

  • Synthetic Routes :

    • Thioxanthones are traditionally synthesized via Friedel-Crafts acylation of diphenyl sulfide with phosgene.
    • Modern methods for functionalized derivatives, such as this compound, involve nucleophilic substitution or coupling reactions.
  • Applications in Photopolymerization :

    • Thioxanthones emerged as photoinitiators in the 1980s, leveraging their ability to generate free radicals under UV light.
    • This compound was developed to enhance intramolecular electron transfer efficiency, improving polymerization initiation.
  • Patent Development :

    • EP0224967A1 (1995) describes thioxanthone derivatives with hydroxyl or carboxylic acid groups for photopolymerizable compositions.

Role in Photochemistry and Polymer Science

This compound serves as a bifunctional photoinitiator in free radical polymerization, enabling advanced material synthesis. Its mechanism and applications include:

Photoinitiation Mechanism

Under UV irradiation, the compound undergoes:

  • Triplet-State Formation : Excitation to a long-lived triplet state ($$ ^3\text{TX-Ct}^* $$).
  • Intramolecular Electron Transfer : The carboxylic acid group donates an electron to the thioxanthone core, generating a radical pair.
  • Decarboxylation : Release of CO₂ produces a methyl radical (CH₃·), initiating polymer chain growth.

Comparison with Analogues :

Photoinitiator Efficiency (MMA Polymerization) Key Feature Source
This compound High (2.5 mM optimal) Bifunctional, intramolecular HAT
Thioxanthone (TX) Moderate Requires co-initiator (e.g., amine)
TX-Fluorene derivatives Enhanced visible light absorption Extended π-system for red-shifted activity

Properties

IUPAC Name

2-(9-oxothioxanthen-2-yl)oxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O4S/c16-14(17)8-19-9-5-6-13-11(7-9)15(18)10-3-1-2-4-12(10)20-13/h1-7H,8H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJUKODJASZSKFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(S2)C=CC(=C3)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60233397
Record name ((9-Oxo-9H-thioxanthen-2-yl)oxy)acetic acid
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Molecular Weight

286.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84434-05-9
Record name 2-(Carboxymethoxy)thioxanthone
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Record name 2-(Carboxymethoxy)thioxanthone
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Record name ((9-Oxo-9H-thioxanthen-2-yl)oxy)acetic acid
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Record name [(9-oxo-9H-thioxanthen-2-yl)oxy]acetic acid
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Record name 2-(CARBOXYMETHOXY)THIOXANTHONE
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Biological Activity

[(9-oxo-9H-thioxanthen-2-yl)oxy]acetic acid, also known by various synonyms such as 2-(9-oxothioxanthen-2-yl)oxyacetic acid, is a compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C15H10O4S
  • Molecular Weight : 286.3 g/mol
  • CAS Number : 84434-05-9

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It has been observed to bind to various enzymes and receptors, leading to alterations in their activity. The compound may inhibit enzyme functions or modulate receptor signaling pathways, which can result in diverse biological effects such as antimicrobial and anticancer activities .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. In studies involving various bacterial strains, the compound demonstrated significant inhibitory effects, suggesting its potential as a therapeutic agent against infections.

Anticancer Activity

The anticancer properties of this compound have been explored in several studies. For instance, it has shown promising results in inhibiting the growth of various human tumor cell lines. The mechanism appears to involve the activation of the p53 pathway, which plays a crucial role in regulating the cell cycle and apoptosis. This activation can lead to cell cycle arrest and increased apoptosis in cancer cells .

Case Studies and Research Findings

  • Inhibition of Tumor Growth :
    • A study investigated the effects of this compound on neuroblastoma cells. The compound was found to significantly reduce cell viability both alone and in combination with conventional chemotherapeutics, highlighting its potential as an adjunct therapy in cancer treatment .
  • Molecular Docking Studies :
    • Computational studies have shown that this compound interacts favorably with the SARS-CoV-2 main protease, suggesting its potential as an antiviral agent during the COVID-19 pandemic. The binding energies indicated that it could outperform some known antiviral drugs .
  • Structure Activity Relationship (SAR) :
    • The structural modifications of thioxanthone derivatives, including this compound, were analyzed to determine their biological activities. Variations in functional groups significantly influenced their potency against cancer cells and their ability to inhibit specific enzymes involved in disease pathways .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialSignificant inhibition of bacterial growth
AnticancerReduced viability in neuroblastoma cells
AntiviralInteracts with SARS-CoV-2 main protease

Scientific Research Applications

Photoinitiator in Polymerization Reactions

[(9-oxo-9H-thioxanthen-2-yl)oxy]acetic acid serves as a photoinitiator in various polymerization processes. Its ability to absorb light and initiate chemical reactions makes it valuable in the production of photopolymerized materials. This application is particularly relevant in the development of coatings, adhesives, and advanced materials that require precise control over light-induced reactions.

Fluorescent Inhibitors for SARS-CoV-2 Protease

Recent studies have investigated thioxanthone derivatives, including this compound, for their potential to inhibit the main protease of SARS-CoV-2. Molecular docking studies revealed that compounds with specific functional groups exhibited strong binding affinities, suggesting potential therapeutic applications against COVID-19. The compound's ability to form stable interactions with the protease indicates its promise as a fluorescent inhibitor in antiviral drug development .

Controlled Release Systems

The compound has been explored for its role as a photoremovable protecting group in biological systems. This property allows for the controlled release of biomolecules upon exposure to light, making it suitable for applications in drug delivery and tissue engineering.

Data Table: Comparative Analysis of Thioxanthone Derivatives

Compound NameFunctionalityApplication AreaBinding Affinity (kcal/mol)
This compoundPhotoinitiatorPolymer Chemistry-
N-(9-oxo-9H-thioxanthen-2-yl)thiophene-2-carboxamideAntiviral activityCOVID-19 Research-
Thioxanthone-based fluorescent inhibitorsAntiviral activityDrug Development-

Case Study 1: Photopolymerization Processes

In a study focused on photopolymerization, [(9-oxo-9H-thioxanthen-2-yloxy]acetic acid was utilized to create interpenetrating polymer networks (IPNs). The compound's interaction with iodonium salts under LED light led to efficient polymerization, demonstrating its effectiveness as a photoinitiator in industrial applications.

Case Study 2: Antiviral Screening

A comprehensive screening of thioxanthone derivatives against SARS-CoV-2 identified [(9-oxo-9H-thioxanthen-2-yloxy]acetic acid as a candidate for further investigation due to its promising binding interactions with the virus's main protease. The study employed molecular dynamics simulations to assess the stability and efficacy of the compound compared to existing antiviral drugs .

Preparation Methods

Overview:
This is the most widely cited and efficient method for synthesizing [(9-oxo-9H-thioxanthen-2-yl)oxy]acetic acid. The reaction involves the nucleophilic substitution of 2-hydroxy thioxanthone with ethyl bromoacetate under basic conditions, followed by hydrolysis to yield the target acid.

Stepwise Procedure:

Reaction Equation:

$$
\text{2-hydroxy thioxanthone} + \text{ethyl bromoacetate} \xrightarrow[\text{THF, reflux}]{\text{NaOH}} \text{this compound (after hydrolysis)}
$$

Typical Yields:

Step Conditions Yield
Etherification + Hydrolysis THF, NaOH, reflux, 40°C, 4 h 91.91%

Key Notes:

  • The reaction is highly efficient with yields above 90%.
  • Purity of the product can reach 98–99% after recrystallization.
  • THF is preferred as the solvent due to solubility and reaction kinetics.

Condensation Using Thiosalicylic Acid and 2-phenoxyacetic Acid

Overview:
Another method involves the condensation of thiosalicylic acid with 2-phenoxyacetic acid in the presence of sulfuric acid.

Stepwise Procedure:

  • Activation:

    • Mix thiosalicylic acid with sulfuric acid for 5 minutes.
  • Condensation:

    • Add 2-phenoxyacetic acid.
    • Heat at 80°C for 2 hours.

Reaction Equation:

$$
\text{Thiosalicylic acid} + \text{2-phenoxyacetic acid} \xrightarrow[\text{80°C, 2 h}]{\text{H}2\text{SO}4} \text{this compound}
$$

Typical Yields:

Step Conditions Yield
Condensation H₂SO₄, 80°C, 2 h 80%
Alternative H₂SO₄, 5–60°C, 2 h 47%

Key Notes:

  • The yield is sensitive to temperature and acid concentration.
  • Lower temperatures result in reduced yields.
  • This method may produce more side products and require additional purification.

Summary Table: Preparation Methods, Conditions, and Yields

Method Starting Materials Key Reagents/Conditions Yield Reference
Etherification of 2-hydroxy thioxanthone 2-hydroxy thioxanthone, ethyl bromoacetate NaOH, THF, reflux, 40°C, 4 h 91.91%
Condensation with 2-phenoxyacetic acid Thiosalicylic acid, 2-phenoxyacetic acid H₂SO₄, 80°C, 2 h 80%
Alternative condensation (lower temp) Thiosalicylic acid, 2-phenoxyacetic acid H₂SO₄, 5–60°C, 2 h 47%
Multi-step (acid/base) Thiosalicylic acid H₂SO₄, 20–100°C, 3 h; NaOH, THF, reflux, 2 h Not specified

Analytical and Purification Notes

  • Final products are typically purified by recrystallization or column chromatography.
  • The compound is a yellow powder, with a melting point and other physical properties consistent with the literature.
  • HPLC methods are available for purity assessment and preparative isolation.

Q & A

Q. What are the optimal synthetic routes for [(9-oxo-9H-thioxanthen-2-yl)oxy]acetic acid, and how can purity be validated?

  • Methodological Answer : Synthesis typically involves coupling 9-oxo-9H-thioxanthen-2-ol with bromoacetic acid under basic conditions (e.g., K₂CO₃ in DMF). Post-synthesis, purity is validated via HPLC (≥95% purity threshold) and characterized using 1H^1H-NMR (e.g., singlet at δ 4.8 ppm for the acetic acid methylene group) and high-resolution mass spectrometry (HRMS) .

Q. How does the compound’s structure influence its spectroscopic properties?

  • Methodological Answer : The xanthenone core contributes to UV-Vis absorption peaks at 270–320 nm (π→π* transitions). Fluorescence emission at 450–500 nm is modulated by the electron-withdrawing oxyacetic acid group. Solvent polarity effects can be quantified using Stokes shift measurements in DMSO vs. water .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer : Use PPE (gloves, lab coat, goggles) and work in a fume hood. Avoid inhalation/ingestion; in case of skin contact, wash with soap and water. Store at 2–8°C under inert gas (e.g., N₂) to prevent oxidation. Acute toxicity data (e.g., LD₅₀ > 500 mg/kg in rodents) should guide risk assessments .

Advanced Research Questions

Q. How do substituent modifications on the thioxanthenone scaffold affect antitumor activity?

  • Methodological Answer : Structure-activity relationship (SAR) studies show that the carboxylic acid group’s position (e.g., 4- vs. 2-substitution) and steric bulk (e.g., α-methylation) critically influence potency. For example, 5,6-dimethyl analogs of 9-oxo-9H-xanthene-4-acetic acid (XAA) exhibit 10–15-fold higher in vivo colon 38 tumor necrosis activity compared to parent compounds. Chiral analogs (S-enantiomers) show enhanced nitric oxide induction in macrophages .

Q. What computational strategies are effective for predicting the compound’s binding to viral proteases like SARS-CoV-2 M<sup>pro</sup>?

  • Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (AMBER) reveal that the thioxanthenone core occupies the S1/S2 subsites of M<sup>pro</sup>, with the oxyacetic acid group forming hydrogen bonds with Glu166. Binding affinity (ΔG < −7 kcal/mol) correlates with fluorescence quenching data .

Q. How can in vitro and in vivo models differentiate the compound’s mechanism of action in cancer vs. antiviral applications?

  • Methodological Answer :
  • Cancer : Measure tumor necrosis factor-α (TNF-α) induction in murine colon 38 models at 50–100 mg/kg doses. Compare time-dependent nitric oxide production in RAW 264.7 macrophages .
  • Antiviral : Use plaque reduction assays (SARS-CoV-2, IC₅₀) and MTT cytotoxicity assays in Vero E6 cells. Validate protease inhibition via FRET-based enzymatic assays .

Q. What analytical techniques resolve discrepancies in reported biological activities across studies?

  • Methodological Answer : Cross-validate results using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity). Control for batch-to-batch variability via LC-MS purity checks. Address solvent effects (e.g., DMSO vs. saline) on compound solubility and stability .

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[(9-oxo-9H-thioxanthen-2-yl)oxy]acetic acid
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[(9-oxo-9H-thioxanthen-2-yl)oxy]acetic acid

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